Lercanidipine-d3
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Overview
Description
Lercanidipine-d3 is a deuterated form of lercanidipine, a calcium channel blocker belonging to the dihydropyridine class. It is primarily used in the management of hypertension by relaxing and dilating blood vessels, which allows for easier blood flow and reduced blood pressure . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of lercanidipine due to its stable isotopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lercanidipine-d3 involves the incorporation of deuterium atoms into the lercanidipine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of lercanidipine in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and deuterium gas to ensure efficient incorporation of deuterium atoms. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Lercanidipine-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized metabolites, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Lercanidipine-d3 is widely used in scientific research due to its stable isotopic properties. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of lercanidipine in the body.
Metabolism Studies: Helps in understanding the metabolic pathways and identifying metabolites of lercanidipine.
Drug Interaction Studies: Used to investigate potential interactions between lercanidipine and other drugs.
Nephroprotective Research: Studied for its potential protective effects on kidney function.
Mechanism of Action
Lercanidipine-d3, like lercanidipine, exerts its effects by blocking L-type calcium channels in the smooth muscle cells of blood vessels. This inhibition prevents the influx of calcium ions, leading to relaxation and dilation of the blood vessels. The reduced intracellular calcium levels decrease the contractile processes of the smooth muscle cells, resulting in lowered blood pressure . The molecular targets involved include the L-type calcium channels, which are critical for calcium ion regulation in vascular smooth muscle cells .
Comparison with Similar Compounds
Lercanidipine-d3 is compared with other calcium channel blockers in the dihydropyridine class, such as:
- Nifedipine
- Amlodipine
- Felodipine
- Lacidipine
Uniqueness
This compound is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C36H41N3O6 |
---|---|
Molecular Weight |
614.7 g/mol |
IUPAC Name |
5-O-[1-[3,3-diphenylpropyl(trideuteriomethyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C36H41N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30,33,37H,20-21,23H2,1-6H3/i5D3 |
InChI Key |
ZDXUKAKRHYTAKV-VPYROQPTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC(C1=CC=CC=C1)C2=CC=CC=C2)CC(C)(C)OC(=O)C3=C(NC(=C(C3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C)C |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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